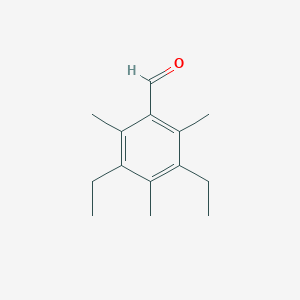![molecular formula C12H20O4 B14395306 [2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate CAS No. 89822-20-8](/img/structure/B14395306.png)
[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate is an organic compound with a complex structure, featuring a cyclopentyl ring substituted with a hydroxybutyl group and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate typically involves multiple steps. One common route starts with the preparation of the cyclopentyl ring, followed by the introduction of the hydroxybutyl group and the acetate ester. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Análisis De Reacciones Químicas
Types of Reactions
[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclopentyl ring can be reduced to form an alcohol.
Substitution: The acetate ester can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of bioactive molecules. Its interactions with biological macromolecules can provide insights into cellular processes and metabolic pathways.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutyl group and acetate ester play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(3-Hydroxypropyl)-4-oxocyclopentyl]methyl acetate
- [2-(3-Hydroxybutyl)-4-oxocyclohexyl]methyl acetate
- [2-(3-Hydroxybutyl)-4-oxocyclopentyl]ethyl acetate
Uniqueness
Compared to similar compounds, [2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate stands out due to its specific substitution pattern and functional groups. These features confer unique reactivity and interaction profiles, making it particularly useful for certain applications in research and industry.
Propiedades
Número CAS |
89822-20-8 |
|---|---|
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
[2-(3-hydroxybutyl)-4-oxocyclopentyl]methyl acetate |
InChI |
InChI=1S/C12H20O4/c1-8(13)3-4-10-5-12(15)6-11(10)7-16-9(2)14/h8,10-11,13H,3-7H2,1-2H3 |
Clave InChI |
MRMGYBFBUKUXEK-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1CC(=O)CC1COC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


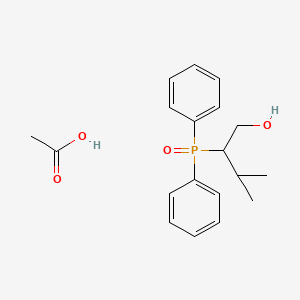
![5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid](/img/structure/B14395237.png)
![2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol](/img/structure/B14395249.png)
![2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14395255.png)
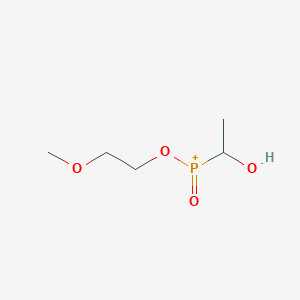
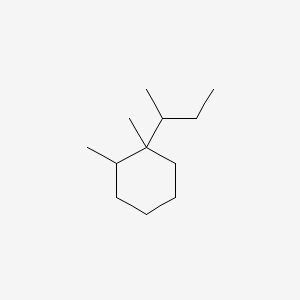
![2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14395270.png)
![N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide](/img/structure/B14395280.png)
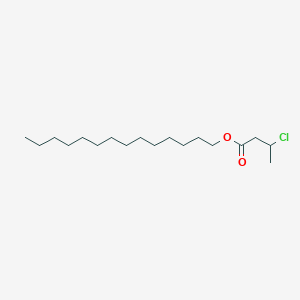
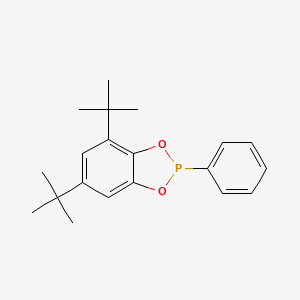
![1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol](/img/structure/B14395314.png)
![6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine](/img/structure/B14395321.png)
![3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline](/img/structure/B14395328.png)
